![molecular formula C20H20ClF2N3O3S B13385669 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B13385669.png)
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-639 is a selective T-type calcium channel blocker that has shown efficacy in a wide range of preclinical models of nociceptive and neuropathic pain . It is known for its robust analgesic activities following oral administration and has been evaluated for its pharmacokinetics, tolerability, and safety in human clinical trials .
Análisis De Reacciones Químicas
ABT-639 undergoes various chemical reactions typical of organic compounds containing sulfanilide moieties. These reactions include:
Oxidation: ABT-639 can undergo oxidation reactions, particularly at the sulfur atom in the sulfanilide group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the behavior of T-type calcium channel blockers.
Biology: ABT-639 is used to investigate the role of T-type calcium channels in cellular processes.
Mecanismo De Acción
ABT-639 exerts its effects by selectively inhibiting T-type calcium channels, specifically the Cav3.2 subtype . This inhibition reduces calcium influx into neurons, thereby modulating pain signaling pathways. The compound’s mechanism involves binding to the alpha-1H subunit of the T-type calcium channels, leading to decreased neuronal excitability and pain perception .
Comparación Con Compuestos Similares
ABT-639 is compared with other T-type calcium channel blockers such as Z944 and TTA-P2 . While Z944 has shown more potent inhibition of Cav3.2 currents, ABT-639 is unique in its peripheral selectivity and specific binding profile . Other similar compounds include:
Z944: A more potent inhibitor of Cav3.2 channels.
Propiedades
Fórmula molecular |
C20H20ClF2N3O3S |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2 |
Clave InChI |
AGPIHNZOZNKRGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


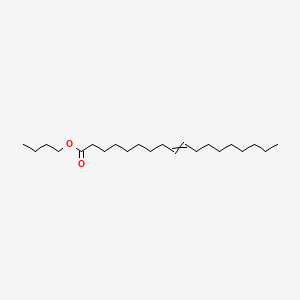
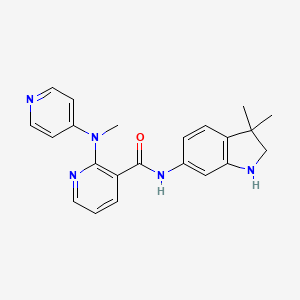
![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)
![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)

![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)
![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)
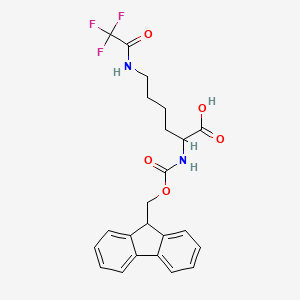
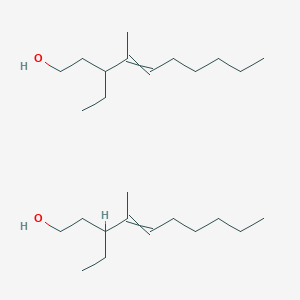
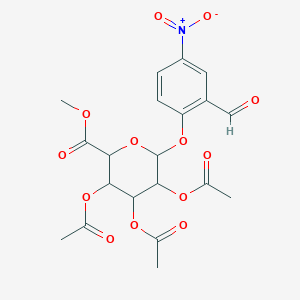
![9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B13385678.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride](/img/structure/B13385686.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B13385694.png)
